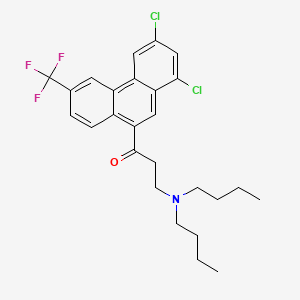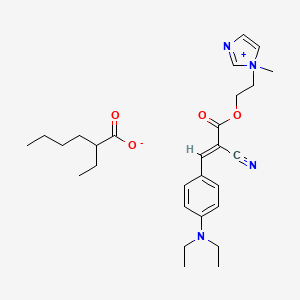
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazolium core and a cyano group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate typically involves multiple steps. The initial step often includes the preparation of 2-cyano-3-(4-(diethylamino)phenyl)acrylic acid, which is then esterified to form the corresponding ester. This ester is further reacted with 1-methylimidazole under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The cyano group and imidazolium core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-(diethylamino)phenyl)acrylic acid: A precursor in the synthesis of the target compound.
2-Cyano-3-(4-(diethylamino)phenyl)-N-(2-pyridinyl)acrylamide: A structurally related compound with similar functional groups.
2-Cyano-3-(4-(diethylamino)phenyl)-N-methylacrylamide:
Uniqueness
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)acryloyl)oxy)ethyl)-1-methyl-1H-imidazolium 2-ethylhexanoate stands out due to its unique combination of functional groups and structural features. The presence of the imidazolium core and cyano group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94087-13-5 |
|---|---|
Molecular Formula |
C28H40N4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-ethylhexanoate;2-(1-methylimidazol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2.C8H16O2/c1-4-23(5-2)19-8-6-17(7-9-19)14-18(15-21)20(25)26-13-12-24(3)11-10-22-16-24;1-3-5-6-7(4-2)8(9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;7H,3-6H2,1-2H3,(H,9,10)/q+1;/p-1/b18-14+; |
InChI Key |
MZGVPGWUOCLKRY-LSJACRKWSA-M |
Isomeric SMILES |
CCCCC(CC)C(=O)[O-].CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CN=C2)C |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


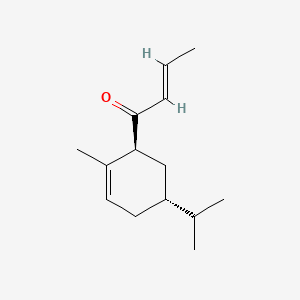
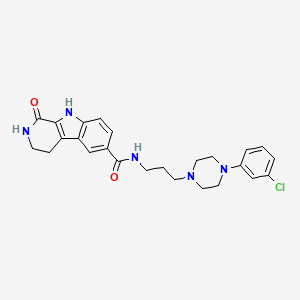
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)

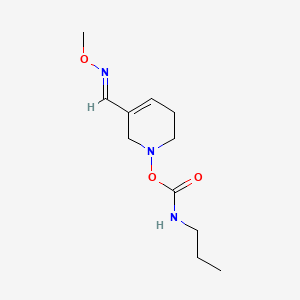
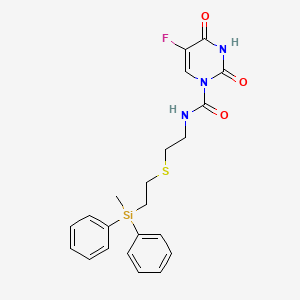
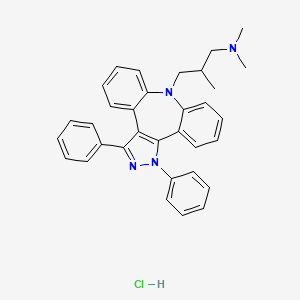
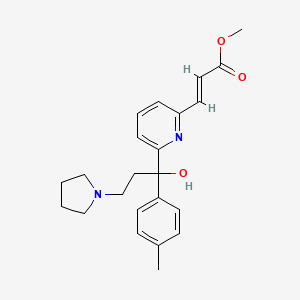
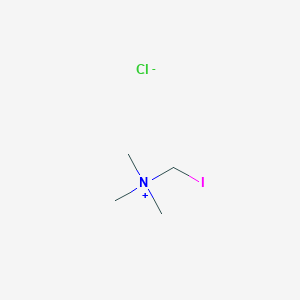
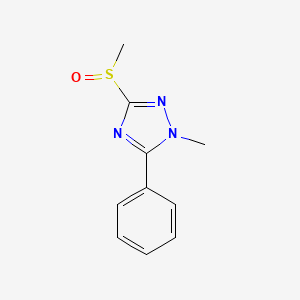
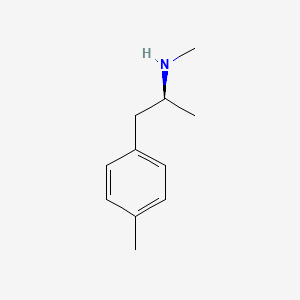
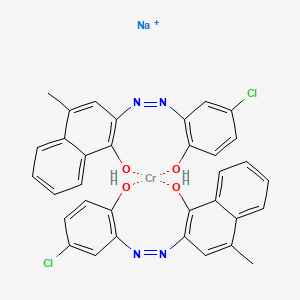
![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
